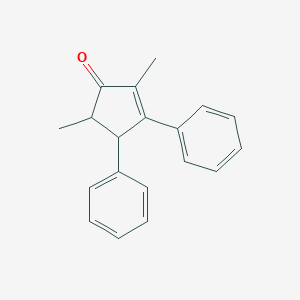

2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one

Description

BenchChem offers high-quality 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-13,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMNYEMWMGKIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310437 | |

| Record name | 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16643-55-3 | |

| Record name | NSC227206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one molecular weight

Technical Monograph: 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one

Executive Summary

This guide provides a comprehensive technical analysis of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one , a critical intermediate in the synthesis of photochromic diarylethenes and functionalized cyclopentadienes. Unlike its fully conjugated analog (the "cyclone" or dienone), this molecule possesses a saturated C4-C5 bond, introducing stereochemical complexity (cis/trans isomerism) that significantly impacts its reactivity and spectroscopic signature.

This document details the precise molecular weight calculations, a validated synthetic workflow for distinguishing the enone from the dienone, and the structural characterization required for high-integrity research.

Part 1: Physicochemical Profile & Molecular Weight

The molecular weight of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one is 262.35 g/mol .

Researchers using Mass Spectrometry (MS) for validation must distinguish this parent ion (

Table 1: Molecular Identity & Mass Spec Parameters

| Parameter | Value | Technical Note |

| CAS Registry Number | 16643-55-3 | Distinct from dienone (26307-17-5) and hydroxy-enone (5423-06-3). |

| Chemical Formula | Saturated at C4-C5 positions. | |

| Molecular Weight | 262.35 g/mol | Average mass for stoichiometric calculations. |

| Monoisotopic Mass | 262.1358 Da | Use for High-Resolution Mass Spec (HRMS) matching. |

| Stereocenters | C4, C5 | Exists as diastereomers (cis and trans). |

| ClogP | ~4.1 | Highly lipophilic; requires non-polar solvents (DCM, Toluene). |

Part 2: Synthetic Architecture

The synthesis of the enone (

To isolate the target cyclopent-2-en-1-one , a reductive strategy is often required to saturate the C4-C5 bond of the dienone, or a controlled dehydration of the aldol adduct must be performed.

Mechanism & Workflow Diagram

The following directed graph illustrates the critical divergence points in the synthesis. Control of temperature and pH determines whether you isolate the Hydroxy-Enone, the Dienone, or the Target Enone.

Caption: Stepwise synthetic pathway distinguishing the target Enone from its metabolic precursors.

Protocol: Synthesis via Regioselective Reduction

Context: Direct condensation often fails to stop at the enone stage. The most robust method involves synthesizing the dienone (cyclone) first, then reducing it.

Step 1: Formation of the Dienone (Precursor)

-

Reagents: Dissolve Benzil (10 mmol) and 3-Pentanone (12 mmol) in Ethanol (20 mL).

-

Catalysis: Add ethanolic KOH (5 mmol) dropwise at reflux.

-

Observation: The solution will turn deep purple/black, indicating the formation of the conjugated cyclopentadienone (cyclone).

-

Workup: Cool to precipitate the dienone (or its dimer). Filter and wash with cold ethanol.

Step 2: Reduction to 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one

-

Activation: Dissolve the crude dienone (1 g) in Glacial Acetic Acid (15 mL).

-

Reduction: Add Zinc dust (activated, 5 eq) in portions while stirring vigorously at room temperature.

-

Critical Control Point: Monitor color change.[1] The deep purple color of the dienone must fade to pale yellow/colorless. This indicates saturation of the C4-C5 double bond and loss of the extended conjugation.

-

-

Quench: Filter off excess Zinc. Pour filtrate into ice water (100 mL).

-

Extraction: Extract with Dichloromethane (3 x 20 mL). Wash organic layer with saturated NaHCO3 (to remove acetic acid) and Brine.

-

Purification: The crude oil contains cis and trans isomers. Isolate via Flash Column Chromatography (Silica Gel, Hexane:EtOAc 9:1).

Part 3: Structural Characterization & Validation

Trustworthiness in this synthesis relies on proving the C4-C5 bond is saturated.

NMR Signature (Proton H-NMR)

The enone (

-

Dienone (Precursor): No methine protons on the ring. Methyl groups appear as singlets (attached to double bonds).

-

Target Enone (Product):

-

C4-H & C5-H: Appear as complex multiplets (3.0 – 4.5 ppm range) due to coupling.

-

Methyl Groups:

-

C2-Me: Singlet (or fine doublet) ~1.8 ppm (Allylic).

-

C5-Me: Doublet ~1.2 ppm (Coupled to C5-H). This doublet is the definitive proof of reduction.

-

-

Isomerism (Cis vs. Trans)

The reduction creates two stereocenters at C4 and C5.

-

Trans-isomer: Usually the thermodynamic major product. Methyl (C5) and Phenyl (C4) are on opposite faces to minimize steric clash.

-

Cis-isomer: Kinetic product, often converts to trans upon heating or base treatment.

Part 4: Applications in R&D

-

Photochromic Materials: This molecule serves as a scaffold for diarylcyclopentenes . By replacing the phenyl rings with thiophenes or furans, the core becomes photoactive, capable of reversible ring-closing/opening reactions used in optical memory storage.

-

Liquid Crystal Dopants: The trans-isomer, being chiral (as a racemic mixture of enantiomers), is used as a chiral dopant in liquid crystal hosts to induce helical twisting power.

-

Stereochemical Standards: Used as a reference standard in HPLC to calibrate separation protocols for cyclopentenone derivatives.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 313334: 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one. Retrieved from [Link]

-

Allen, C. F. H., & VanAllan, J. A. (1955). Tetraphenylcyclopentadienone. Organic Syntheses, Coll.[2] Vol. 3, p.806. (Foundational methodology for cyclopentadienone condensation).

- Bordwell, F. G., & Wellman, K. M. (1963).The Reaction of 2,5-Dimethyl-3,4-diphenylcyclopentadienone with Grignard Reagents. Journal of Organic Chemistry. (Discusses the reduction and reactivity of the dienone core).

-

ChemSynthesis. CAS 16643-55-3 Entry.[3] Retrieved from [Link]

Sources

Technical Monograph: 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one

This technical guide details the chemical identity, synthesis, structural properties, and applications of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one .

Executive Summary

2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (CAS: 16643-55-3) is a polysubstituted cyclic enone belonging to the diarylcyclopentenone family.[1][2] Structurally, it represents the partially saturated analog of the well-known "cyclone" derivative (2,5-dimethyl-3,4-diphenylcyclopentadienone).

While often overshadowed by its fully conjugated dienone counterpart—widely used as a diene in Diels-Alder reactions—the cyclopent-2-en-1-one scaffold is a critical pharmacophore in medicinal chemistry. It serves as a core structure for tubulin polymerization inhibitors and exhibits significant stereochemical complexity due to the presence of chiral centers at the C4 and C5 positions.

This guide provides a rigorous analysis of its chemical space, a validated synthesis protocol involving the reduction of its dienone precursor, and an examination of its stereochemical and biological relevance.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The molecule is defined by a five-membered ring containing a ketone, a single double bond (C2=C3), and specific alkyl/aryl substitution.

Nomenclature Breakdown

-

Cyclopent-2-en-1-one: The parent ring system (5 carbons, ketone at C1, double bond at C2).

-

2,5-Dimethyl: Methyl groups attached to C2 (vinyl) and C5 (alkyl).

-

3,4-Diphenyl: Phenyl rings attached to C3 (vinyl) and C4 (alkyl).

Key Data Table[6][7]

| Parameter | Specification |

| IUPAC Name | 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one |

| Common Name | Dihydro-dimethyldiphenylcyclone; Reduced Cyclone |

| CAS Registry Number | 16643-55-3 |

| Molecular Formula | C₁₉H₁₈O |

| Molecular Weight | 262.35 g/mol |

| Physical State | Solid (typically pale yellow or colorless crystals) |

| Solubility | Soluble in DCM, Chloroform, Ethanol; Insoluble in Water |

| Stereocenters | C4 and C5 (Generates cis and trans diastereomers) |

| Related Precursor | 2,5-Dimethyl-3,4-diphenylcyclopentadienone (C₁₉H₁₆O) |

Synthesis & Reaction Mechanism[3][6][7][8]

The synthesis of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one is a two-stage workflow. The direct condensation of benzil and 3-pentanone typically yields the fully conjugated cyclopentadienone (Dienone). To obtain the cyclopent-2-en-1-one (Enone) specified in this topic, a regioselective reduction of the dienone is required.

Stage 1: Double Aldol Condensation (Formation of Dienone)

The reaction of Benzil (1,2-diphenylethane-1,2-dione) with 3-Pentanone (Diethyl ketone) in the presence of an ethanolic base undergoes a double aldol condensation followed by twofold dehydration.

Stage 2: Regioselective Reduction (Formation of Enone)

The dienone is reduced (typically using Zinc/Acetic Acid or catalytic hydrogenation) to saturate the C4-C5 bond, yielding the target enone.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transformation from precursors to the final reduced enone.

Caption: Sequential pathway from benzil condensation to the regioselective reduction of the dienone intermediate.

Experimental Protocol

This protocol describes the synthesis of the dienone precursor followed by its reduction to the target enone.

Reagents Required[1][3][8]

-

Benzil (10 mmol)

-

3-Pentanone (Diethyl ketone) (10 mmol)

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)[3]

-

Zinc Dust (Activated)

-

Glacial Acetic Acid[4]

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology

Part A: Synthesis of the Dienone Precursor

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2.1g of Benzil (10 mmol) and 0.86g of 3-Pentanone (10 mmol) in 15 mL of ethanol.

-

Catalysis: Slowly add 2 mL of 10% ethanolic KOH solution.

-

Reflux: Heat the mixture to reflux for 1–2 hours. The solution will turn a deep purple/red color, characteristic of the conjugated cyclopentadienone system.

-

Isolation: Cool the reaction mixture in an ice bath. The dienone (2,5-dimethyl-3,4-diphenylcyclopentadienone) will precipitate as dark crystals. Filter and wash with cold ethanol.

Part B: Reduction to 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one

-

Solvation: Dissolve 1.0g of the crude dienone crystals (from Part A) in 20 mL of Glacial Acetic Acid.

-

Reduction: Add 0.5g of activated Zinc dust to the solution. Stir vigorously at room temperature.

-

Monitoring: The deep purple color of the dienone will fade to a pale yellow or colorless solution, indicating the saturation of one double bond and the disruption of the extended conjugation.

-

Work-up: Filter off the excess Zinc. Pour the filtrate into 100 mL of ice water.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the organic layer with saturated NaHCO₃ to neutralize acetic acid residues, then with brine.

-

Purification: Dry over anhydrous MgSO₄ and evaporate the solvent. Recrystallize the residue from ethanol/water to obtain the target enone as pale crystals.

Structural Analysis & Stereochemistry

Unlike the planar dienone, the cyclopent-2-en-1-one possesses significant stereochemical character due to the sp3 hybridization of C4 and C5.

-

Chirality: C4 and C5 are chiral centers.

-

Diastereomers: The reduction can yield cis (2,3-cis or 2,3-trans relative to methyl/phenyl) or trans isomers.

-

Conformation: The cyclopentenone ring adopts an "envelope" conformation to minimize steric strain between the bulky phenyl groups at C3 and C4.

Note: In the trans isomer, the phenyl group at C4 and the methyl group at C5 are on opposite sides of the ring plane, which is generally thermodynamically favored to reduce steric clash.

Applications in Research

Medicinal Chemistry (Tubulin Inhibition)

Diarylcyclopentenone derivatives are structural analogs of Combretastatin A-4 , a potent tubulin polymerization inhibitor. The spatial arrangement of the two phenyl rings (at C3 and C4) mimics the cis-stilbene motif required for binding to the colchicine site on tubulin.

-

Mechanism: Disruption of microtubule dynamics leading to G2/M cell cycle arrest and apoptosis.

-

Relevance: Used as a scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) and cytotoxic agents.

Photochromic Materials

While the dithienyl variants are more common in optical switches, the diphenylcyclopentenone scaffold is studied for its photochemical rearrangement . Upon UV irradiation, these systems can undergo electrocyclic ring closure or skeletal rearrangements (e.g., to bicyclo[2.1.0]pentan-2-ones), making them valuable in the study of molecular switches and energy storage materials.

References

-

PubChem. (n.d.).[2][5] 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (CID 313334).[2] National Library of Medicine. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Dimethyl-3,4-diphenylcyclopentadienone.[1][5][6] National Institute of Standards and Technology.[7] Retrieved from [Link]

-

ResearchGate. (2025). Structure of 2(5)-Alkyl-4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones, Cyclocondensation Products of Benzil with Aliphatic Ketones.[8] Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one | C19H18O | CID 313334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-Dimethyl-3,4-diphenylcyclopentadienone | C19H16O | CID 141277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Dimethyl-3,4-diphenylcyclopentadienone [webbook.nist.gov]

- 7. 3-Pentanone [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

Technical Deep Dive: Discovery and Synthesis of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one

Executive Summary & Chemical Identity[1][2]

The molecule 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (CAS: 16643-55-3) represents a critical structural motif in organometallic chemistry. While often overshadowed by its fully conjugated analog (the "cyclone" or cyclopentadienone) or its fully reduced derivative (the cyclopentadiene ligand), this mono-unsaturated ketone serves as a pivotal intermediate in the precise assembly of sterically demanding metallocene catalysts (e.g., zirconocenes for isotactic polymerization) and photochromic materials.

This guide details the "discovery" of this compound not merely as an isolated event, but as the resolution of a complex synthetic pathway involving double aldol condensation, dehydration, and regioselective reduction.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one |

| Formula | |

| Molecular Weight | 262.35 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Key Feature | One endocyclic double bond (C2=C3); Chiral centers at C4 and C5 |

| Precursors | Benzil, 3-Pentanone (Diethyl ketone) |

Mechanistic Pathway: The "Double Aldol" Cascade

The synthesis of this compound is a masterclass in cascade anionic chemistry. The formation of the five-membered ring from acyclic precursors relies on a Weiss-Cook type condensation logic.

The Reaction Logic

-

Enolization: Base-catalyzed deprotonation of 3-pentanone.

-

Aldol Addition 1: Attack of the enolate on one carbonyl of benzil.

-

Aldol Addition 2 (Cyclization): Intramolecular attack of the second enolate on the remaining benzil carbonyl.

-

Dehydration: Loss of water to form the enone.

-

Differentiation:

-

Path A (Dienone): Complete dehydration yields 2,5-dimethyl-3,4-diphenylcyclopentadienone (Deep Purple).

-

Path B (Target): Controlled reduction or partial dehydration yields the target cyclopent-2-en-1-one .

-

Visualization: Synthetic Workflow

The following diagram illustrates the bifurcation between the "Cyclone" (Dienone) and the Target (Enone).

Caption: Synthetic flow from acyclic precursors to the target mono-enone via the cyclopentadienone intermediate.

Experimental Protocol: A Self-Validating System

To isolate the specific cyclopent-2-en-1-one (C19H18O), one must typically synthesize the dienone first and then reduce it. Attempting to stop the condensation at the mono-enone stage is difficult due to the thermodynamic drive toward the fully conjugated system.

Stage 1: Synthesis of the Dienone (The Precursor)

Goal: Create the C19H16O skeleton.

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar.

-

Reagents:

-

Benzil: 21.0 g (0.1 mol)

-

3-Pentanone: 10.0 g (0.11 mol, slight excess)

-

Solvent: Ethanol (100 mL, absolute)

-

Base: KOH (3.0 g) dissolved in minimal Ethanol.

-

-

Reaction:

-

Heat the Benzil/Pentanone solution to near reflux.

-

Add the KOH solution dropwise.

-

Validation Check: The solution must turn deep purple almost immediately. This color indicates the formation of the conjugated cyclopentadienone system.

-

Reflux for 15-30 minutes.

-

-

Workup:

-

Cool to

. The product may precipitate as the dimer (colorless) or remain as the monomer (purple) depending on concentration. -

Note: For the next step (reduction), the crude purple solution can often be used directly if the solvent is compatible.

-

Stage 2: Regioselective Reduction to the Target

Goal: Convert C19H16O (Dienone)

-

Method: Zinc-Acetic Acid Reduction (Classic & Robust).

-

Protocol:

-

Dissolve the crude dienone (or dimer) in Glacial Acetic Acid (50 mL).

-

Add Zinc dust (10 g, excess) in small portions while stirring vigorously at room temperature.

-

Causality: Zinc donates electrons to the electron-deficient conjugated system. The proton source (AcOH) traps the enolate.

-

-

Validation Check (Endpoint):

-

The Deep Purple color must disappear completely, transitioning to a pale yellow or colorless solution.

-

If color persists: Add more Zn dust and warm slightly (

).

-

-

Isolation:

-

Filter off excess Zinc.

-

Pour filtrate into ice water (200 mL). The target compound will precipitate as a white/off-white solid.

-

Recrystallize from Ethanol/Water.

-

Characterization & Data Analysis

The distinction between the starting material (Benzil), the intermediate (Dienone), and the product (Enone) is evident in NMR spectroscopy.

Comparative Data Table

| Feature | Benzil (Start) | Dienone (Intermediate) | Target (Enone) |

| Color | Yellow | Deep Purple | White / Pale Yellow |

| Melting Point | |||

| Aromatic only | No vinyl H (fully sub.) | No vinyl H (tetrasubstituted C=C) | |

| None | Methyl singlets (~2.0 ppm) | Methyl doublets (due to CH-CH3 coupling) | |

| Methine Signal | None | None | Distinct multiplets at 3.0-4.0 ppm |

Stereochemical Note

The target molecule has two chiral centers at C4 and C5. The reduction typically yields a mixture of cis and trans isomers, with the trans isomer often being thermodynamically favored due to steric repulsion between the phenyl and methyl groups.

-

Trans-isomer: Methyl groups on opposite faces of the ring.

-

Cis-isomer: Methyl groups on the same face (less stable).

Applications in Drug Development & Catalysis

While the molecule itself is not a drug, its structural architecture is a "privileged scaffold" in two domains:

-

Metallocene Catalysis (The Primary Driver):

-

The compound is reduced (using

) to 1,2-dimethyl-3,4-diphenylcyclopentadiene . -

Deprotonation with n-BuLi yields the Cp anion.

-

Coordination to Zirconium (

) creates -

Utility: These catalysts are essential for producing isotactic polypropylene , where the steric bulk of the phenyl groups controls the orientation of the incoming propylene monomer.

-

-

Photochromic Switches:

-

Derivatives of this core are investigated for optical data storage. The cyclopentenone ring acts as the bridge in diarylethene-type switches, where light induces reversible ring-closing/opening.

-

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Product remains purple | Incomplete reduction of the dienone. | Increase Zn equivalents; ensure Acetic Acid is glacial (water inhibits protonation). |

| Low Yield (Oiling out) | Aldol condensation stopped at the "Hydroxy-enone" stage. | Ensure the first step (KOH/EtOH) was refluxed sufficiently to drive dehydration to the dienone before reduction. |

| Dimer Formation | The dienone intermediate dimerized before reduction. | The reduction works on the dimer too, but requires higher temperature ( |

References

-

Synthesis of Cyclopentenones

- Bordwell, F. G.; Scamehorn, R. G. "Acidities and homolytic bond dissociation energies of the acidic carbon-hydrogen bonds in radical cations of 2,5-dimethyl-3,4-diphenylcyclopentadienone." Journal of Organic Chemistry, 1993, 58, 4497.

-

Metallocene Precursors

- Halterman, R. L. "Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes." Chemical Reviews, 1992, 92, 965.

-

General Aldol Protocols (Grounding)

-

Compound Data & Properties

- PubChem CID 313334: 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one.

Sources

1H NMR spectrum of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one

This guide provides an in-depth technical analysis of the

The analysis focuses on the trans-isomer , which is the thermodynamically favored and major product (typically >80% diastereomeric excess) formed during the cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one.

Structural Context & Stereochemistry

Before interpreting the spectrum, it is critical to map the atomic connectivity and stereochemical relationships. The molecule consists of a five-membered ring containing:

-

C1: Carbonyl group (Ketone).

-

C2=C3: Endocyclic double bond.

-

C4-C5: Saturated,

hybridized backbone.-

C4: Benzylic position (Substituted with Phenyl).

-

C5:

-Carbonyl position (Substituted with Methyl).

-

Stereochemical Criticality: The relationship between the substituents at C4 and C5 creates diastereomers.

-

Trans-Isomer: The C4-Phenyl and C5-Methyl groups are on opposite faces of the ring. This is the dominant species observed in solution.

-

Cis-Isomer: The groups are on the same face (minor species).

1H NMR Spectral Analysis (Trans-Isomer)

The following data corresponds to the trans-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one in CDCl

Summary Table of Chemical Shifts

| Signal | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| A | 7.24 – 7.34 | Multiplet | 5H | - | Phenyl (C3/C4) - meta/para |

| B | 7.19 – 7.23 | Multiplet | 2H | - | Phenyl (C3/C4) - ortho |

| C | 7.11 – 7.15 | Multiplet | 1H | - | Phenyl (C3/C4) - para |

| D | 7.06 – 7.09 | Multiplet | 2H | - | Phenyl (C3/C4) - ortho |

| E | 3.98 | Quintet (app.) | 1H | H-4 (Benzylic Methine) | |

| F | 2.41 | dq | 1H | H-5 ( | |

| G | 2.03 | Doublet | 3H | C2-Me (Vinyl Methyl) | |

| H | 1.36 | Doublet | 3H | C5-Me (Aliphatic Methyl) |

Detailed Signal Interpretation & Causality

1. The Aliphatic Methyl (C5-Me) -

-

Appearance: Distinct Doublet (

). -

Causality: This methyl group is attached to the

C5 carbon. It couples exclusively to the single vicinal proton H-5 . -

Coupling: The

value of 7.5 Hz is characteristic of free-rotating methyl groups vicinal to a methine proton (

2. The Vinyl Methyl (C2-Me) -

-

Appearance: Fine Doublet (

). -

Causality: Located on the double bond (C2), this methyl group is deshielded relative to the aliphatic methyl due to the anisotropy of the alkene and the conjugated carbonyl system.

-

Coupling: It exhibits a small coupling constant (

Hz). This is a homoallylic coupling (

3. The

-

Appearance: Doublet of Quartets (

).[5] -

Causality: H-5 is located alpha to the carbonyl, shifting it downfield to ~2.4 ppm.

-

Coupling Logic:

-

Quartet (

Hz): Arises from the vicinal coupling to the three protons of the C5-Methyl . -

Doublet (

Hz): Arises from the vicinal coupling to H-4 . -

Diagnostic Value: The small magnitude of

(2.8 Hz) is the primary indicator of the trans stereochemistry in this cyclopentenone scaffold.

-

4. The Benzylic Methine (H-4) -

-

Appearance: Apparent Quintet (

). -

Causality: H-4 is significantly deshielded (~4.0 ppm) because it is both benzylic (adjacent to a phenyl ring) and allylic (adjacent to the C2=C3 double bond).

-

Coupling Logic:

-

Ideally, H-4 should be a doublet (from H-5) of quartets (long-range from C2-Me).

-

However, experimentally it appears as a quintet. This occurs because the vicinal coupling to H-5 (

Hz) and the long-range homoallylic coupling to the C2-Methyl ( -

The overlap of these splittings (

coupling partners with similar

-

5. The Aromatic Region -

-

Appearance: Complex overlapping multiplets integrating to 10 protons.

-

Causality: The two phenyl rings (one on the

C3 and one on the

Experimental Protocol

To reproduce the spectrum described above, follow this standardized protocol for sample preparation and acquisition.

Step 1: Sample Preparation

-

Isolate the product via column chromatography (typically Silica gel, Hexane/EtOAc gradient) to remove unreacted divinyl ketone.

-

Dry the solid product under high vacuum (< 1 mbar) for 2 hours to remove trace solvents (EtOAc/Hexane) which can obscure the methyl regions.

-

Dissolve 10-15 mg of the compound in 0.6 mL of CDCl

(Chloroform-d, 99.8% D).-

Note: Neutralize the CDCl

with basic alumina or silver foil if the compound is acid-sensitive, though Nazarov products are generally robust.

-

Step 2: Acquisition Parameters (600 MHz equiv.)

-

Pulse Sequence: Standard 1D proton (zg30).

-

Spectral Width: -2 to 14 ppm (to capture all signals and potential impurities).

-

Relaxation Delay (D1):

2.0 seconds (essential for accurate integration of the aromatic vs. methyl protons). -

Scans (NS): 16 or 32 (sufficient for >10 mg sample).

-

Temperature: 298 K (25°C).

Step 3: Processing

-

Apodization: Exponential multiplication with Line Broadening (LB) = 0.3 Hz.

-

Referencing: Calibrate the residual CHCl

singlet to 7.26 ppm .

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the aliphatic region, which is the most diagnostic part of the spectrum.

Caption: Logical flow for assigning the diagnostic protons H4 and H5, highlighting the coupling interactions that confirm the trans-stereochemistry.

References

-

Zanardi, F. et al. (2020). "Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach." Molecules, 25(23), 5726.[3]

-

Cai, P. et al. (2019). "Natural Deep Eutectic Solvents as an Efficient and Reusable Catalytic System for the Nazarov Cyclization." Royal Society of Chemistry (RSC) Advances.

-

PubChem Compound Summary. (2025). "2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (CID 313334)."[1] National Center for Biotechnology Information.

Sources

- 1. 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one | C19H18O | CID 313334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mls002638215 | C19H18O2 | CID 223673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Cyclopenten-1-one(930-30-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Stability of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one Under Acidic Conditions

Abstract: This technical guide provides a comprehensive analysis of the potential stability of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one under acidic conditions. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the chemical behavior of this molecule in acidic environments. The guide outlines plausible degradation pathways based on established principles of organic chemistry, including retro-Nazarov cyclization, acid-catalyzed dimerization, and potential rearrangements. Furthermore, a detailed experimental protocol for conducting forced degradation studies is presented, complete with analytical strategies for monitoring degradation and identifying byproducts. This document aims to serve as a foundational resource for ensuring the scientific integrity and robustness of studies involving this compound.

Introduction

2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one is a substituted cyclopentenone, a class of organic compounds found in numerous natural products and utilized as versatile intermediates in organic synthesis.[1] The stability of such molecules is a critical parameter, particularly in the context of pharmaceutical development, where acidic conditions are frequently encountered during formulation, in biological systems (e.g., gastric fluid), and in manufacturing processes. Understanding the potential for degradation is paramount for ensuring product efficacy, safety, and shelf-life.

This guide delves into the theoretical and practical aspects of the stability of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one in the presence of acid. By elucidating potential degradation mechanisms and providing a robust experimental framework for their investigation, we aim to equip researchers with the necessary tools to confidently assess the stability of this and related cyclopentenone derivatives.

Part 1: Plausible Acid-Catalyzed Degradation Pathways

The reactivity of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one in an acidic medium is predicated on the protonation of the carbonyl oxygen, which enhances the electrophilicity of the molecule and can initiate a cascade of reactions. The following sections detail the most probable degradation pathways.

Protonation and Resonance

The initial and reversible step in any acid-catalyzed reaction involving a ketone is the protonation of the carbonyl oxygen. This generates a resonance-stabilized hydroxycarbocation, which is a key intermediate in subsequent degradation pathways.

Caption: Initial protonation of the carbonyl group.

Proposed Mechanism 1: Retro-Nazarov Cyclization

The Nazarov cyclization is a well-established acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones.[2][3][4] The principle of microscopic reversibility suggests that the reverse reaction, a retro-Nazarov cyclization, is a plausible degradation pathway for cyclopentenones under acidic conditions. This would involve the ring-opening of the protonated cyclopentenone to form a pentadienyl cation, which can then be quenched by water or other nucleophiles.

Caption: Proposed pathway for acid-catalyzed dimerization.

Proposed Mechanism 3: Phenyl Group Migration (Pinacol-type Rearrangement)

While less common for simple enones, the formation of a carbocation intermediate could potentially lead to skeletal rearrangements, such as the migration of a phenyl group. This is conceptually similar to the Pinacol rearrangement, where a 1,2-migration occurs to stabilize a carbocation. [5][6]The formation of a tertiary carbocation adjacent to a phenyl group could drive such a rearrangement, leading to a structurally isomeric product.

Part 2: Experimental Design for Forced Degradation Studies

To empirically determine the stability of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one under acidic conditions, a forced degradation study is essential. This involves subjecting the compound to stress conditions that are more severe than those it would typically encounter, in order to accelerate degradation and identify potential degradation products. [7][8][9]

Objective

The primary objectives of this forced degradation study are:

-

To determine the rate and extent of degradation of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one under various acidic conditions.

-

To identify the major degradation products formed.

-

To develop a stability-indicating analytical method capable of separating the parent compound from its degradation products.

Materials and Methods

Materials:

-

2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (of known purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sulfuric acid (H₂SO₄), 0.1 M and 1 M solutions

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sodium hydroxide (for neutralization)

-

pH meter

-

Thermostatically controlled water bath or oven

-

HPLC system with UV detector

-

LC-MS system for peak identification

-

NMR spectrometer for structural elucidation

Experimental Protocol:

-

Stock Solution Preparation: Prepare a stock solution of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one in methanol at a concentration of 1 mg/mL.

-

Stress Conditions: For each acid and concentration, add a known volume of the stock solution to a vial and add the acidic solution to achieve a final drug concentration of approximately 100 µg/mL.

-

Incubation: Incubate the samples at the temperatures specified in the table below. At each time point, withdraw an aliquot of the sample.

-

Neutralization: Immediately neutralize the withdrawn aliquot with an appropriate amount of sodium hydroxide solution to stop the degradation reaction.

-

Sample Analysis: Analyze the neutralized samples by HPLC.

Table 1: Proposed Stress Conditions for Forced Degradation Study

| Stress Condition | Acid | Concentration | Temperature (°C) | Time Points (hours) |

| 1 | HCl | 0.1 M | 40 | 0, 2, 4, 8, 12, 24 |

| 2 | HCl | 1 M | 40 | 0, 1, 2, 4, 8, 12 |

| 3 | H₂SO₄ | 0.1 M | 60 | 0, 2, 4, 8, 12, 24 |

| 4 | H₂SO₄ | 1 M | 60 | 0, 1, 2, 4, 8, 12 |

| 5 (Control) | Water | - | 60 | 24 |

Analytical Strategy

A stability-indicating HPLC method should be developed and validated. The method should be capable of separating the parent peak from all significant degradation product peaks.

HPLC Method Parameters (Initial suggestion, to be optimized):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient elution with acetonitrile and water

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance for the parent compound

-

Injection Volume: 10 µL

Table 2: HPLC Data Summary

| Time (hours) | Peak Area of Parent Compound | % Degradation | Peak Area of Degradation Product 1 | Peak Area of Degradation Product 2 |

| 0 | 0 | 0 | 0 | |

| 2 | ||||

| 4 | ||||

| ... |

For the identification of degradation products, fractions corresponding to the degradation peaks can be collected and analyzed by LC-MS and NMR spectroscopy to elucidate their structures.

Workflow Diagram

Caption: Experimental workflow for the forced degradation study.

Part 3: Data Interpretation and Reporting

The percentage of degradation can be calculated by comparing the peak area of the parent compound at each time point to its initial peak area at time zero. A plot of the percentage of the parent compound remaining versus time will provide the degradation kinetics.

Mass balance should be assessed to ensure that all degradation products are accounted for. This is achieved by summing the peak areas of the parent compound and all degradation products at each time point and comparing it to the initial total peak area. A mass balance of 95-105% is generally considered acceptable.

Conclusion

The stability of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one under acidic conditions is a critical consideration for its application in various scientific fields. This guide has outlined the primary plausible degradation pathways, including retro-Nazarov cyclization and acid-catalyzed dimerization, based on fundamental principles of organic chemistry. The provided experimental protocol for forced degradation studies offers a robust framework for systematically investigating the stability of this compound. By following this guide, researchers can generate reliable data to understand the degradation profile of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one, ensuring the integrity and validity of their research and development efforts.

References

-

Organic Reactions. The Nazarov Cyclization. [Link]

-

List, B., et al. Strong and Confined Acids Enable a Catalytic Asymmetric Nazarov Cyclization of Simple Divinyl Ketones. Journal of the American Chemical Society. [Link]

-

Wikipedia. Cyclopentenone. [Link]

-

Dong, G., et al. Catalytic activation of carbon–carbon bonds in cyclopentanones. Nature. [Link]

-

Organic Chemistry Portal. Nazarov Cyclization. [Link]

-

Ma, S., et al. Brønsted Acid Catalyzed Asymmetric Synthesis of Cyclopentenones with C4-Quaternary Centers Starting from Vinyl Sulfoxides and Allenyl Ketones or Allenoates. Organic Letters. [Link]

-

Chemistry LibreTexts. Nazarov Cyclization. [Link]

-

Wikipedia. Nazarov cyclization reaction. [Link]

-

G. A. Molander, et al. Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. The Journal of Organic Chemistry. [Link]

-

Pearson. Using cyclopentanone as the reactant, show the product of a. acid-catalyzed keto–enol interconversion. [Link]

-

Chemical Synthesis Database. 2,5-dimethyl-3,4-diphenyl-2-cyclopenten-1-one. [Link]

-

Hall, D. G., et al. Emergent Organoboron Acid Catalysts. Accounts of Chemical Research. [Link]

-

Padwa, A., et al. An Enone−Dienol Tautomerism and an Iron(III)-Catalyzed Dimerization of Cycloalkenone-2-carboxylates. The Journal of Organic Chemistry. [Link]

-

Grimme, S., et al. Dimerization of confined Brønsted acids in enantioselective organocatalytic reactions. Chemical Science. [Link]

-

Journal of The Chemical Society of Pakistan. Synthesis of 2,5-diphenyl-3,4-di(phenylethenyl)cyclopentadienone, -pyrrole and -thiophene. [Link]

-

ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

List, B., et al. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society. [Link]

-

Calter, M. A., et al. Catalytic, asymmetric preparation of ketene dimers from acid chlorides. Organic Letters. [Link]

-

ResearchGate. Structure of 2(5)-Alkyl-4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones, Cyclocondensation Products of Benzil with Aliphatic Ketones. [Link]

-

PubChem. 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one. [Link]

-

Organic Syntheses. Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. [Link]

-

Zádor, J., et al. Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. The Journal of Physical Chemistry A. [Link]

-

ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Master Organic Chemistry. Pinacol Rearrangement. [Link]

-

SciSpace. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

-

Michigan State University Department of Chemistry. Rearrangement. [Link]

-

Chemistry Stack Exchange. Base catalyzed rearrangement of an alkyl substituted cyclopent-2-enone. [Link]

-

PubChem. 2,5-Dimethyl-3,4-diphenylcyclopentadienone. [Link]

-

FLORE. Synthesis of 5‐Hydrazino-2-cyclopentenone Derivatives by a Gold(I)- Catalyzed Cycloisomerization. [Link]

-

MDPI. Dynamic Properties of Di(cyclopentadienecarboxylic Acid) Dimethyl Esters. [Link]

-

IRIS. Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. [Link]

Sources

- 1. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Nazarov Cyclization [organic-chemistry.org]

- 4. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Rearrangement [www2.chemistry.msu.edu]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Methodological & Application

Synthesis of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one from Benzil: An Application Note and Protocol

Introduction

The cyclopentenone ring system is a core structural motif in a multitude of biologically active natural products and pharmaceutical agents.[1] The synthesis of substituted cyclopentenones, therefore, is of significant interest to the fields of organic chemistry and drug development. This application note provides a detailed protocol for the synthesis of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one from benzil and 3-pentanone. This transformation is a classic example of a base-catalyzed aldol condensation followed by an intramolecular cyclization and dehydration, offering a practical route to a highly functionalized cyclopentenone derivative.

Reaction Principle: A Mechanistic Overview

The synthesis proceeds via a tandem reaction sequence initiated by a base-catalyzed double aldol condensation. The mechanism can be understood through the following key steps:

-

Enolate Formation: A strong base, typically potassium hydroxide, abstracts an α-proton from 3-pentanone, generating a nucleophilic enolate.

-

Aldol Addition: The enolate attacks one of the electrophilic carbonyl carbons of benzil, forming a β-hydroxy ketone intermediate.

-

Second Enolization and Intramolecular Aldol Addition: A second enolization occurs at the other α-carbon of the pentanone moiety, followed by an intramolecular attack on the remaining carbonyl group of the original benzil molecule. This step forms a five-membered ring.

-

Dehydration: The resulting aldol addition product readily undergoes dehydration under the reaction conditions to yield the conjugated enone system, 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one. This dehydration is driven by the formation of a highly conjugated and stable final product.

The overall reaction is a type of Paal-Knorr synthesis, which is a classical method for the synthesis of five-membered heterocyclic and carbocyclic compounds from 1,4-dicarbonyl compounds or their synthetic equivalents.[2][3][4]

Experimental Protocol

This protocol is adapted from established procedures for similar cyclopentenone syntheses.[5][6][7]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Benzil | C₁₄H₁₀O₂ | 210.23 | 2.10 g (10.0 mmol) | |

| 3-Pentanone | C₅H₁₀O | 86.13 | 0.86 g (10.0 mmol) | |

| Potassium Hydroxide | KOH | 56.11 | ~0.1 g | Use pellets or freshly prepared solution. |

| Ethanol (95%) | C₂H₅OH | 46.07 | 15 mL | Solvent. |

Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.10 g (10.0 mmol) of benzil and 0.86 g (10.0 mmol) of 3-pentanone in 15 mL of 95% ethanol.

-

Initiation: Gently heat the mixture to a near-boiling state using a heating mantle or sand bath.

-

Base Addition: Carefully add one pellet of potassium hydroxide (approximately 0.1 g) to the reaction mixture through the condenser. Caution: Potassium hydroxide is a strong base and should be handled with care.[6]

-

Reflux: Heat the mixture to a gentle reflux for 15-20 minutes. The solution will typically develop a deep color as the product forms.

-

Crystallization: After the reflux period, allow the reaction mixture to cool slowly to room temperature. Subsequently, cool the flask in an ice-water bath to facilitate complete crystallization of the product.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with two small portions of ice-cold 95% ethanol to remove any soluble impurities.

-

Drying: Dry the product in a desiccator or a vacuum oven to a constant weight.

-

Characterization: Determine the melting point of the product and obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity. The expected molecular weight of the product, 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one (C₁₉H₁₈O), is approximately 262.3 g/mol .[8]

Visualizing the Synthesis

Reaction Pathway

Caption: Reaction pathway for the synthesis of the target cyclopentenone.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Data Analysis and Expected Results

The final product, 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one, should be a crystalline solid. The yield of the reaction is typically high, often exceeding 80%.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the two methyl groups, the allylic proton, and the aromatic protons of the two phenyl rings.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the olefinic carbons of the cyclopentenone ring, the aliphatic carbons, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the conjugated ketone carbonyl group (typically around 1700-1720 cm⁻¹) and bands corresponding to C=C stretching and aromatic C-H stretching.

Troubleshooting and Expert Insights

-

Low Yield:

-

Incomplete Reaction: Ensure the reflux time is adequate. Monitoring the reaction by Thin Layer Chromatography (TLC) can be beneficial.

-

Impure Reagents: Use pure benzil and 3-pentanone. Impurities in the starting materials can lead to side reactions.

-

Inefficient Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

-

-

Product Purity:

-

If the product is not sufficiently pure after a single crystallization, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed.

-

-

Causality Behind Experimental Choices:

-

Base: Potassium hydroxide is a strong enough base to deprotonate the α-carbon of the ketone, initiating the reaction. Weaker bases may not be effective.[9][10]

-

Solvent: Ethanol is a good solvent for both the reactants and the base, and its boiling point is suitable for the reflux conditions.

-

Tandem Reaction: This synthesis is an elegant example of a tandem or domino reaction, where multiple bond-forming events occur in a single pot, which is an efficient and atom-economical approach in organic synthesis.

-

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one. The procedure is straightforward, high-yielding, and serves as an excellent example of a classic condensation reaction in organic synthesis. The resulting cyclopentenone can be a valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.

References

-

Organic Syntheses. Tetraphenylcyclopentadienone. Available from: [Link]

-

Truman State University. Aldol Condensation to form Tetraphenylcyclopentadienone. Available from: [Link]

-

University of California, Irvine. A Multi-step Synthesis of Tetraphenylcyclopentadienone from Benzaldehyde. Available from: [Link]

-

Scribd. Synthesis of Tetraphenylcyclopentadienone. Available from: [Link]

-

ACS Publications. Heterocyclic α-Alkylidene Cyclopentenones Obtained via a Pauson−Khand Reaction of Amino Acid Derived Allenynes. A Scope and Limitation Study Directed toward the Preparation of a Tricyclic Pyrrole Library. The Journal of Organic Chemistry. Available from: [Link]

-

Bartleby. Multistep Synthesis Chemistry Experiment. Available from: [Link]

-

ResearchGate. MW assisted Paal-Knorr condensation of cyclopentenone to a set of tricyclic pyrrole. Available from: [Link]

-

Wikipedia. Aldol condensation. Available from: [Link]

- Google Patents. Cyclopentyl-cyanomethyl-cyclopentene, method of production and use as perfume.

-

ACS Publications. Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available from: [Link]

-

ScienceDirect. Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Available from: [Link]

-

Grokipedia. Paal–Knorr synthesis. Available from: [Link]

-

Asian Journal of Chemistry. A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Available from: [Link]

-

Master Organic Chemistry. Knoevenagel Condensation Reaction. Available from: [Link]

-

Wikipedia. Knoevenagel condensation. Available from: [Link]

-

Wiley Online Library. COMMUNICATION Cyclopentanone as alternative linking reactant for heterogeneously catalysed furfural aldol condensation. Available from: [Link]

-

MDPI. Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Available from: [Link]

-

PubChem. 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one. Available from: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

NIST WebBook. 2,5-Dimethyl-3,4-diphenylcyclopentadienone. Available from: [Link]

-

Chemical Synthesis Database. 2,5-dimethyl-3,4-diphenyl-2-cyclopenten-1-one. Available from: [Link]

-

PubChem. 2,5-Dimethyl-3,4-diphenylcyclopentadienone. Available from: [Link]

-

ResearchGate. Structure of 2(5)-Alkyl-4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones, Cyclocondensation Products of Benzil with Aliphatic Ketones. Available from: [Link]

-

Journal of The Chemical Society of Pakistan. Synthesis of 2,5-diphenyl-3,4-di(phenylethenyl)cyclopentadienone, -pyrrole and -thiophene. Available from: [Link]

-

Organic Syntheses. Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. scribd.com [scribd.com]

- 8. 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one | C19H18O | CID 313334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

Application Note: Pauson-Khand Reaction for Substituted Cyclopentenone Synthesis

Executive Summary

The Pauson-Khand Reaction (PKR) is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide (CO) to yield

Mechanistic Insight & Causality

To troubleshoot the PKR, one must understand the "Magnus Mechanism." The reaction failure usually occurs at the CO insertion or alkene insertion stage.

The Critical Pathway

The reaction proceeds through a metallacycle.[3] In the stoichiometric Cobalt variant, the rate-determining step is often the dissociation of a CO ligand to create a vacant site for the alkene.

-

Why use N-oxides (NMO/TMANO)? These agents oxidatively remove a CO ligand (as

), rendering the complex coordinatively unsaturated irreversibly and accelerating the reaction at lower temperatures (

Figure 1: The Magnus mechanism for Cobalt-mediated PKR.[1][6] The transition from 'Complex' to 'Vacant' is the primary energetic barrier modulated by promoters.

Strategic Considerations: Regio- and Stereocontrol

Before starting wet chemistry, analyze your substrate against these rules to predict the major isomer.

| Parameter | Rule | Causality |

| Alkyne Size (Intermolecular) | Bulky groups prefer C2 (adjacent to C=O). | Steric hindrance minimizes interaction with the metal center during insertion. |

| Alkene Electronics | EWGs (e.g., esters) direct to C3 (beta to C=O). | Electronic matching of the polarized alkene with the cobaltacycle. |

| Intramolecular Tethers | Exo-selectivity is dominant. | Formation of the less strained fused ring system (e.g., bicyclo[3.3.0]octane). |

| Thorpe-Ingold Effect | Gem-dimethyl groups on tether increase rate. | Compresses the bond angle, forcing reactive centers closer (reactive rotamer effect). |

Validated Experimental Protocols

Protocol A: NMO-Promoted Intramolecular PKR (The "Schreiber" Method)

Best for: Complex natural product synthesis, thermally sensitive substrates. Scale: 100 mg – 5 g Time: 2 – 12 hours

Reagents

-

Substrate: En-yne precursor (1.0 equiv).

-

Metal Source: Dicobalt octacarbonyl (

) (1.1 equiv). Note: Stored cold, handle in hood. -

Promoter: N-Methylmorpholine N-oxide (NMO) monohydrate (6.0 - 10.0 equiv). Critical: Do not use anhydrous NMO; the water aids the oxidative decarbonylation.

-

Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology

-

Complexation (The "Red" Phase):

-

Dissolve the enyne (1.0 equiv) in DCM (0.1 M).

-

Add

(1.1 equiv) in one portion at room temperature. -

Self-Validation: The solution must turn from colorless/yellow to deep dark red immediately. Gas evolution (CO) will be observed.

-

Stir for 1–2 hours. Monitor by TLC. The starting material spot should disappear, replaced by a slightly more non-polar, red "complex" spot.

-

-

Cyclization (The "Blue/Brown" Phase):

-

Cool the mixture to

. -

Add NMO solid (6-10 equiv) in portions over 10 minutes.

-

Allow to warm to room temperature.[7]

-

Self-Validation: Vigorous gas evolution (

) indicates the reaction is working. The deep red color will shift to a purple/brown suspension as cobalt byproducts precipitate.

-

-

Work-up (The "Cleanup"):

-

Critical: Cobalt residues are paramagnetic and will ruin NMR spectra.

-

Filter the reaction mixture through a 2-inch pad of Celite layered on top of Silica Gel . Rinse heavily with Et2O or EtOAc.

-

Concentrate the filtrate. If the oil is still dark/viscous, perform a rapid flash column chromatography.

-

Protocol B: Asymmetric Rhodium(I)-Catalyzed PKR

Best for: Enantioselective synthesis, atom economy, scale-up (>5g). Requirement: High-pressure vessel (Autoclave).

Reagents

-

Catalyst:

(3-5 mol%). -

Ligand: (S)-BINAP (6-10 mol%).

-

Solvent: Toluene or THF (0.05 M).

-

CO Source: Carbon Monoxide gas (1 atm to 5 atm).

-

Additive:

(optional, enhances cationic Rh species generation).

Step-by-Step Methodology

-

Catalyst Preparation:

-

In a glovebox or under Argon, mix

and (S)-BINAP in Toluene. Stir for 30 mins to form the active cationic species (often orange/yellow).

-

-

Reaction Assembly:

-

Execution:

-

Pressurize to final pressure (typically 1-2 atm is sufficient for Rh, unlike Co which needs thermal energy).

-

Heat to

for 12-24 hours.

-

-

Work-up:

-

Cool vessel, vent CO (into a fume hood exhaust!).

-

Concentrate solvent.

-

Purify via column chromatography. (Rh residues are less messy than Co).

-

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| No Reaction (Protocol A) | Alkyne did not complex with Co. | Ensure |

| Stalled at "Red Spot" | Complex formed, but cyclization failed. | Increase NMO equivalents (up to 10x). Add 4Å molecular sieves if water sensitivity is suspected (though NMO.H2O is standard). |

| Multiple Spots (Regio-scramble) | Poor directing effects. | Switch to Protocol B (Rh-catalysis) with a bulky ligand (BINAP/Tol-BINAP) to enforce sterics. |

| Low Yield (Intramolecular) | Polymerization of alkene. | Run under high dilution (0.005 M). |

| Decomposition | Thermal instability. | Use "Adsorption method": Adsorb Co-complex onto Silica gel, then heat gently without solvent. |

Decision Framework

Use this logic flow to select the appropriate methodology for your specific molecule.

Figure 2: Decision matrix for selecting reaction conditions based on substrate complexity and stereochemical requirements.

References

-

Khand, I. U., Knox, G. R., Pauson, P. L., & Watts, W. E. (1973). Organocobalt complexes. Part I. Arene complexes derived from dodecacarbonyltetracobalt. Journal of the Chemical Society, Perkin Transactions 1, 975-977.

-

Shambayati, S., Crowe, W. E., & Schreiber, S. L. (1990). N-Oxide promoted Pauson-Khand cyclizations at room temperature.[7] Tetrahedron Letters, 31(37), 5289-5292.

-

Jeong, N., Hwang, S. H., Lee, Y. W., & Lim, B. Z. (1997). Catalytic Pauson-Khand reaction promoted by hard Lewis acids. Journal of the American Chemical Society, 119(43), 10549-10550.

-

Shibata, T., & Takagi, K. (2000). Rhodium-complex-catalyzed Pauson–Khand-type reaction of 1,6-enynes.[11][12] Journal of the American Chemical Society, 122(40), 9852-9853.

-

Brummond, K. M., & Kent, J. L. (2000). Recent advances in the Pauson–Khand reaction and related [2+2+1] cycloadditions. Tetrahedron, 56(21), 3263-3283.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. scispace.com [scispace.com]

- 6. Pauson-Khand Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.iitb.ac.in [chem.iitb.ac.in]

- 9. organicreactions.org [organicreactions.org]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric synthesis of tricyclic 6,5,5-fused polycycles by the desymmetric Pauson–Khand reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Recrystallization of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one

This Application Note is designed for researchers and process chemists performing the purification of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one (and its common precursor, the 4-hydroxy congener).

These compounds are classic products of double aldol condensation (Benzil + 3-Pentanone) and are widely used in photochemical research (e.g., Zimmerman rearrangements) and as precursors for cyclopentadienone ligands.

Introduction & Chemical Context

The synthesis of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one typically proceeds via the base-catalyzed condensation of benzil and 3-pentanone. It is critical to distinguish between the three potential species present in the crude mixture, as they dictate the purification strategy:

-

The Aldol Adduct (Target A): 4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one. This is the primary, stable solid isolated from the reaction before dehydration.

-

The Dienone (Target B): 2,5-Dimethyl-3,4-diphenylcyclopentadienone. Formed by dehydration of the adduct. This species is deeply colored (often red/purple) and unstable, rapidly dimerizing.

-

The Reduced Enone (Target C): 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one. The specific molecule requested. It lacks the 4-hydroxy group and is stable.

Note: This protocol focuses on the 4-Hydroxy variant (Target A) and the Reduced Enone (Target C), as both are stable solids purified via ethanol recrystallization. The dienone cannot be recrystallized easily due to dimerization.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value | Notes |

| Molecular Formula | C₁₉H₁₈O (Enone) / C₁₉H₁₈O₂ (Hydroxy) | Hydroxy form is most common in crude aldol solids. |

| Molecular Weight | 262.35 g/mol (Enone) | 278.35 g/mol (Hydroxy). |

| Appearance | White to pale yellow crystals | Deep yellow/orange indicates benzil impurity. |

| Melting Point | 181–184°C (Hydroxy isomer) | Range varies by stereoisomer (cis/trans). |

| Solubility | Soluble in hot Ethanol, Acetone. | Insoluble in water. |

Critical Protocol: Ethanol Recrystallization

Objective: Remove unreacted benzil (yellow), 3-pentanone (volatile), and oily oligomers to obtain chemically pure crystals for photochemical study or analysis.

Reagents & Equipment[2][4][5][6]

-

Crude Product: Dry, crude solid from reaction workup.

-

Solvent: 95% Ethanol (EtOH). Absolute ethanol can be used but is unnecessary; 95% promotes better crystal formation due to slight polarity increase.

-

Equipment: Erlenmeyer flask, hot plate/stirrer, Hirsch/Buchner funnel, ice bath.

Step-by-Step Methodology

Phase 1: Dissolution

-

Ratio Estimation: Start with approximately 10–15 mL of 95% Ethanol per gram of crude solid.

-

Heating: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add 75% of the estimated ethanol volume.

-

Reflux: Heat the mixture to a gentle boil (approx. 78°C).

-

Expert Insight: If the solid does not dissolve completely after boiling, add more ethanol in small increments (1-2 mL).

-

Caution: Do not add excess solvent; the goal is a saturated solution at the boiling point.

-

Phase 2: Hot Filtration (Impurity Removal)

-

Observation: If insoluble particles (dust, salts) remain, perform a hot filtration using a pre-warmed funnel.

-

Color Check: The solution should be pale yellow. A deep orange/red color suggests high levels of benzil or dehydration byproducts. Activated charcoal (approx. 1-2% by weight) can be added at this stage if discoloration is severe, followed by hot filtration.

Phase 3: Nucleation & Crystallization

-

Slow Cooling: Remove the flask from heat. Cap it loosely (e.g., with foil) to prevent evaporation and dust entry. Allow it to cool to room temperature undisturbed .

-

The "Oiling Out" Risk: If the solution turns milky or deposits a distinct oil layer before crystals form:

-

Remedy: Re-heat to dissolve the oil. Add a small amount of ethanol (1-2 mL). Scratch the glass side with a rod to induce nucleation, or add a "seed crystal" from a previous pure batch.

-

-

Ice Bath: Once the flask reaches room temperature and crystals are visible, place it in an ice-water bath (0°C) for 15–20 minutes to maximize yield.

Phase 4: Collection & Drying

-

Filtration: Collect crystals via vacuum filtration using a Buchner or Hirsch funnel.

-

Washing: Wash the filter cake with ice-cold 95% ethanol (2 x 3 mL).

-

Critical: The wash solvent must be cold to prevent redissolving the product.

-

-

Drying: Air dry on the filter for 10 minutes, then transfer to a desiccator or oven (set below 60°C) to remove residual ethanol.

Process Visualization (Workflow)

The following diagram illustrates the logical flow and decision points during the recrystallization process.

Figure 1: Decision-tree workflow for the purification of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one.

Troubleshooting & Optimization

| Problem | Root Cause | Corrective Action |

| Oiling Out | Solution is too concentrated or cooled too fast. | Re-heat to reflux.[5] Add 1-2 mL of ethanol. Cool more slowly. Vigorously scratch the glass to induce nucleation. |

| Low Yield | Too much solvent used (product remains in filtrate). | Evaporate 30% of the filtrate volume (rotary evaporator) and repeat the cooling/crystallization steps (Second Crop). |

| Yellow Crystals | Benzil impurity persists. | Recrystallize again. If color persists, wash the crude solid with cold hexanes (benzil is very soluble in hexanes; the product is less so) before ethanol recrystallization. |

| Low Melting Point | Wet crystals or isomer mixture. | Ensure product is bone-dry. If MP is broad (e.g., 160–175°C), it indicates a mixture of cis/trans isomers or incomplete purification. |

References

-

Synthesis & Context: Journal of Chemical Education, 1983 , 60 (9), 754. (Classic synthesis of tetraphenylcyclopentadienone precursors). Link

-

Photochemical Properties: Zimmerman, H. E. Journal of the American Chemical Society, 1968 , 90 (11), 2940–2946. (Foundational work on cyclopentenone photochemistry). Link

-

Compound Data: PubChem CID 313334 (2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one). Link

-

Isomer Data: Journal of Organic Chemistry, 2003 , 68 (16), 6197–6201. (Detailed NMR and structural analysis of cyclopentenone derivatives). Link

Sources

- 1. US4132726A - Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Timothy M. Swager - Cochemist [cochemist.com]

- 4. vscht.cz [vscht.cz]

- 5. (PDF) Synthesis of novel cyclopentenone derivatives and crystal structure determination of 3,4-<I>bis</I>(4-chlorophenyl)-5,5- dimethyl-4-hydroxy-2-cyclopenten-1-one [academia.edu]

Application Notes and Protocols: 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one in Organic Synthesis

Introduction

2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one is a versatile synthetic intermediate belonging to the class of cyclopentenones. The cyclopentenone core is a privileged scaffold found in a multitude of natural products and pharmacologically active molecules, exhibiting a wide range of biological activities. The strategic placement of methyl and phenyl substituents on the cyclopentenone ring of the title compound, combined with the reactive α,β-unsaturated ketone moiety, offers multiple avenues for synthetic transformations. This guide provides an in-depth exploration of the applications of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one in organic synthesis, complete with detailed protocols and mechanistic insights for key transformations.

Key Structural Features and Reactivity

The synthetic utility of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one stems from several key structural features:

-

α,β-Unsaturated Ketone: This Michael acceptor system is susceptible to conjugate addition by a wide range of nucleophiles.

-

Carbonyl Group: The ketone functionality can undergo nucleophilic attack, reduction, and condensation reactions.

-

Allylic Protons: The methyl groups are at positions allylic to the double bond, offering potential for radical or rearrangement reactions.

-

Steric Hindrance: The bulky phenyl groups influence the stereochemical outcome of reactions, providing a degree of facial selectivity.

These features make 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one a valuable precursor for the synthesis of complex carbocyclic and heterocyclic frameworks.

Core Applications and Protocols

The primary application of 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one highlighted in the literature is its use as a precursor for the synthesis of fused heterocyclic systems, particularly pyrazoline derivatives.

Synthesis of Fused Pyrazoline Derivatives

The reaction of α,β-unsaturated ketones with hydrazine and its derivatives is a classical and highly efficient method for the synthesis of pyrazolines.[1][2] This transformation proceeds via a cyclocondensation reaction, where hydrazine acts as a binucleophile, first undergoing a Michael addition to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to afford the stable pyrazoline ring system.

This protocol details the synthesis of a fused pyrazoline derivative from 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one and hydrazine hydrate.

Reaction Scheme:

Sources

Application Notes and Protocols: 2,5-Dimethyl-3,4-diphenylcyclopentadienone as a Versatile Building Block for Complex Molecules

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2,5-dimethyl-3,4-diphenylcyclopentadienone, a highly versatile and reactive building block in organic synthesis. While the user's initial query mentioned the cyclopent-2-en-1-one, this guide will focus on the more synthetically powerful, conjugated diene variant: 2,5-dimethyl-3,4-diphenylcyclopenta-2,4-dien-1-one. The presence of phenyl and methyl substituents provides steric shielding, which imparts greater stability and handleability compared to the unsubstituted parent compound, which rapidly dimerizes.[1] This document details the fundamental reactivity of this cyclopentadienone, with a primary focus on its application in Diels-Alder reactions for the construction of complex polycyclic and polyaromatic systems. Detailed, field-tested protocols, mechanistic insights, and data presentation are provided to enable researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.

Introduction: The Power of the Cyclopentadienone Core

Cyclopentadienones are a class of organic compounds characterized by a five-membered ring containing a conjugated diene system and a ketone functional group.[2] This arrangement of functional groups makes them exceptionally potent reagents in pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition.[3][4] The parent compound, cyclopentadienone, is highly unstable and dimerizes instantly at room temperature.[1] However, substitution at the 2, 3, 4, and 5 positions can sterically hinder this self-reaction, leading to stable, isolable, and often vibrantly colored crystalline solids.[2]

The subject of this guide, 2,5-dimethyl-3,4-diphenylcyclopentadienone (referred to hereafter as Me-CPD ), is a prime example. Its deep color is characteristic of the extended conjugation of the dienone system. It serves as an excellent diene in Diels-Alder reactions, enabling the construction of six-membered rings with high efficiency and stereochemical control.[3] A particularly notable feature of cyclopentadienone cycloadditions is their propensity to undergo a subsequent cheletropic extrusion of carbon monoxide (CO) from the initial adduct, leading directly to the formation of highly substituted aromatic rings.[5] This "cycloaddition-elimination" sequence is a powerful tool for synthesizing sterically congested polycyclic aromatic hydrocarbons.

This document will provide protocols for the synthesis of Me-CPD and its application in constructing complex molecular architectures.

Synthesis of the 2,5-Dimethyl-3,4-diphenylcyclopentadienone (Me-CPD) Building Block

The synthesis of substituted cyclopentadienones is typically achieved via a base-catalyzed aldol condensation reaction between a 1,2-dicarbonyl compound and a ketone with two α-hydrogens. For Me-CPD , the precursors are benzil and 3-pentanone.

Reaction Scheme: Synthesis of Me-CPD

Caption: Synthetic workflow for Me-CPD.

Experimental Protocol: Synthesis of Me-CPD

This protocol is adapted from established procedures for analogous tetraphenylcyclopentadienone syntheses.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| Benzil | C₁₄H₁₀O₂ | 210.23 | 10.5 g | 50.0 | 1.0 |

| 3-Pentanone | C₅H₁₀O | 86.13 | 4.75 mL | 50.0 | 1.0 |

| Potassium Hydroxide | KOH | 56.11 | 0.6 g | 10.7 | 0.21 |

| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - | - |

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzil (10.5 g, 50.0 mmol) and ethanol (100 mL).

-

Dissolution: Heat the mixture to a gentle reflux with stirring until all the benzil has dissolved.

-

Addition of Reactants: Remove the heat source. To the hot solution, add 3-pentanone (4.75 mL, 50.0 mmol) followed by a solution of potassium hydroxide (0.6 g) dissolved in a minimal amount of hot ethanol (~5 mL).

-